molecular formula C19H15NO3 B4625167 1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one

1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one

Cat. No. B4625167
M. Wt: 305.3 g/mol
InChI Key: FRLDJSWCDKJBTJ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis of compounds related to "1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one" involves various organic synthesis techniques. A study by El-Sayed et al. (2007) discusses the synthesis of a structurally similar compound, where the focus was on understanding molecular interactions in different solvent environments, indicating a complex synthetic process that could be adapted for the synthesis of our target compound (El-Sayed, Blaudeck, Cichos, & Spange, 2007).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic methods. For example, the structural analysis of similar compounds has been conducted using IR, UV, NMR, and mass spectrometry, providing insights into the molecular configurations and the electronic environment of the functional groups involved (Marchalin, Mlynárik, Stanova, & Ilavský, 1992).

Chemical Reactions and Properties

Compounds with a similar structure exhibit a range of chemical reactions, attributable to the active functional groups they contain. For instance, the reactivity of the furyl group and the phenoxyphenyl group can lead to various chemical transformations, contributing to the compound's versatility in synthetic applications. Studies like those conducted by Rubtsova et al. (2020) on pyrrolidin-2-ones derivatives provide a basis for understanding the chemical reactivity of such compounds (Rubtsova et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and optical properties, of compounds like "1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one" can be inferred from studies on similar compounds. The solvatochromism and photophysical properties study by El-Sayed et al. (2007) provides insights into how the compound's structure affects its behavior in different solvents, indicating its potential applications in materials science (El-Sayed et al., 2007).

Scientific Research Applications

Fungicidal Activity : Research has demonstrated that derivatives of 1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one exhibit significant fungicidal activity. Specifically, new 3-phenyl-1-(2-furyl)propenones and their derivatives have been synthesized and tested in vitro against various fungi such as Botrytis cineria, Valsa ceratosperma, Scelerotium cepivorum, and Phytophthora capsici. The fungicidal activity was assessed through structure-activity relationship (SAR) studies, indicating that certain substituents enhance the compounds' efficacy against these fungi (Sung et al., 1994).

Photochemical Properties : Another area of interest is the study of the molecular packing and photochemical properties of chalcone analogs, including those related to 1-(2-furyl)-3-[(4-phenoxyphenyl)amino]-2-propen-1-one. Research has focused on the impact of pressure on these properties, revealing insights into the [2+2] photodimerization potential of these compounds under various conditions (Bąkowicz et al., 2015).

Antifungal and Antimicrobial Activity : Synthesis and evaluation of derivatives for their fungitoxic and antimicrobial activities have been a significant focus. For instance, cyclization reactions of certain precursors have yielded compounds with notable activity against phytopathogenic fungi, demonstrating the potential for agricultural applications (Singh et al., 2000).

Antioxidant Activity and Calcium Antagonism : Studies have also explored the antioxidant activity and calcium antagonistic properties of related compounds. These studies aim to understand better the structural requirements for such biological activities, potentially leading to therapeutic applications (Kato et al., 1999).

Topoisomerase Inhibition and Anticancer Activity : Research into the synthesis and biological evaluation of derivatives has shown strong topoisomerase I and II inhibitory activity, with specific structural features enhancing this activity. Such findings indicate the potential for developing new anticancer agents based on these molecular frameworks (Kadayat et al., 2015).

properties

IUPAC Name

(E)-1-(furan-2-yl)-3-(4-phenoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-18(19-7-4-14-22-19)12-13-20-15-8-10-17(11-9-15)23-16-5-2-1-3-6-16/h1-14,20H/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLDJSWCDKJBTJ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=CC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C/C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2196832

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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